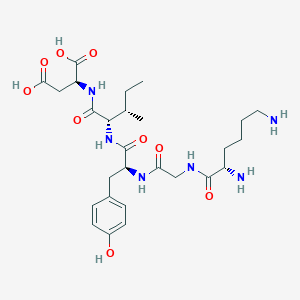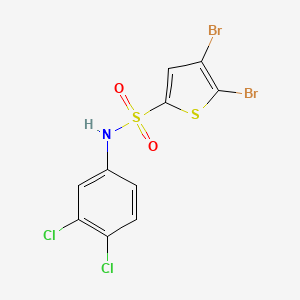![molecular formula C14H26N4 B12591729 4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile CAS No. 500580-92-7](/img/structure/B12591729.png)
4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile is a chemical compound with a complex structure that includes two butanenitrile groups connected by a butane-1,4-diylbis(methylazanediyl) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile typically involves the reaction of butane-1,4-diamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The process can be summarized as follows:
Reactants: Butane-1,4-diamine and acrylonitrile.
Catalyst: Commonly used catalysts include transition metal complexes.
Solvent: Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Elevated temperatures (typically around 80-100°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Amides and other nitrogen-containing derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Butane-1,4-diylbis(nitrilo-methyl-idyne)]dibenzonitrile: A Schiff base compound with similar structural features.
4,4’-[Butane-1,4-diylbis(oxy)]dianiline: Another compound with a butane-1,4-diyl linkage but different functional groups.
Eigenschaften
CAS-Nummer |
500580-92-7 |
|---|---|
Molekularformel |
C14H26N4 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
4-[4-[3-cyanopropyl(methyl)amino]butyl-methylamino]butanenitrile |
InChI |
InChI=1S/C14H26N4/c1-17(11-5-3-9-15)13-7-8-14-18(2)12-6-4-10-16/h3-8,11-14H2,1-2H3 |
InChI-Schlüssel |
RRKCJFKGMOIPIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCN(C)CCCC#N)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)

![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)





![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)

